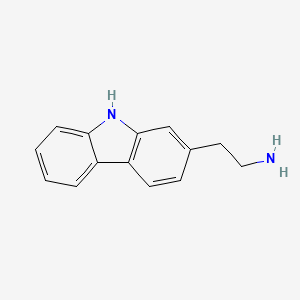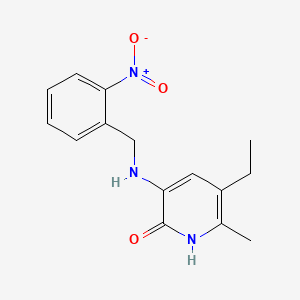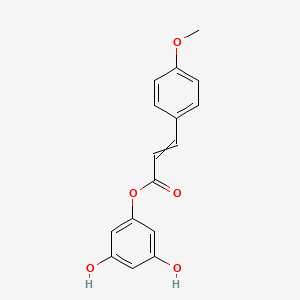
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of two hydroxyl groups on the phenyl ring and a methoxy group on the acrylate moiety. It is known for its potential biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-methoxyphenylacrylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the reagents used.
科学的研究の応用
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Cancer Treatment: It can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacrylate: Similar structure but lacks the methoxy group.
4-Methoxyphenylacrylate: Similar structure but lacks the hydroxyl groups on the phenyl ring.
3,5-Dihydroxybenzoic Acid: Similar structure but lacks the acrylate moiety.
Uniqueness
3,5-Dihydroxyphenyl 3-(4-methoxyphenyl)acrylate is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for various scientific research applications .
特性
CAS番号 |
25528-10-3 |
|---|---|
分子式 |
C16H14O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
(3,5-dihydroxyphenyl) 3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O5/c1-20-14-5-2-11(3-6-14)4-7-16(19)21-15-9-12(17)8-13(18)10-15/h2-10,17-18H,1H3 |
InChIキー |
MFSAWRZYKSSGKY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


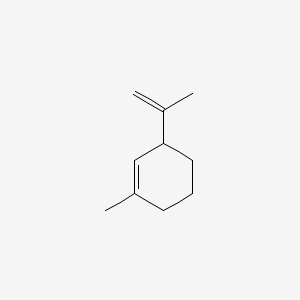
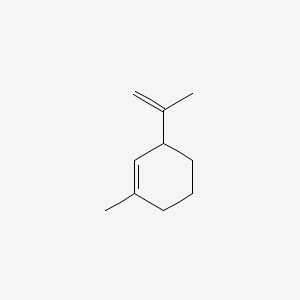
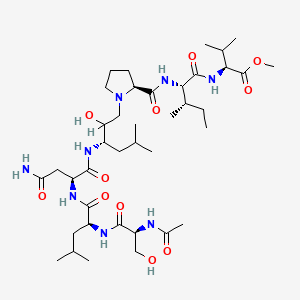
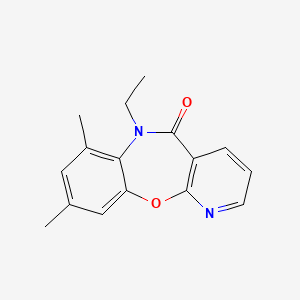
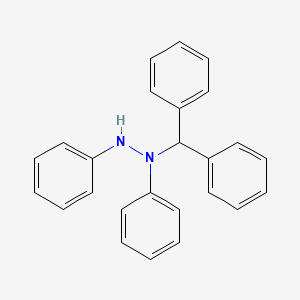
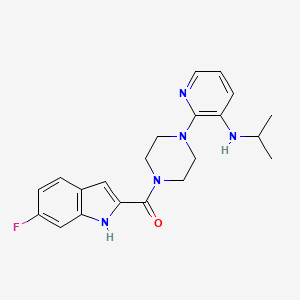
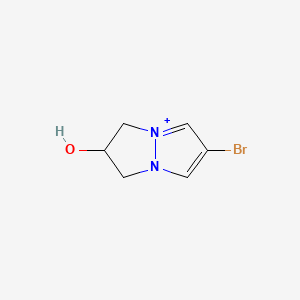

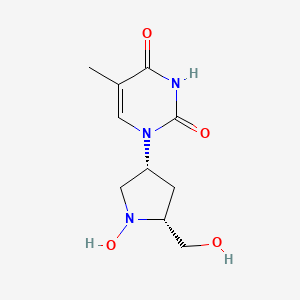
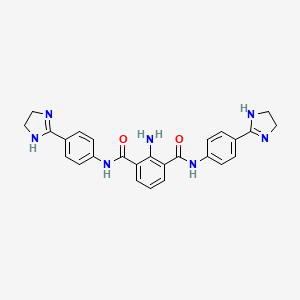
![2-[2,12-Dichloro-16-(2-hydroxyphenyl)-10,20-dithia-4,5,7,8,14,15,17,18-octazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,6,8,11,13,16,18-octaen-6-yl]phenol](/img/structure/B12796095.png)

